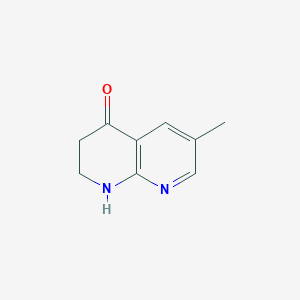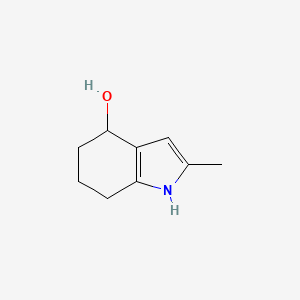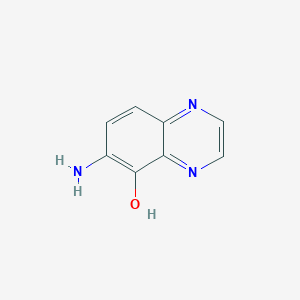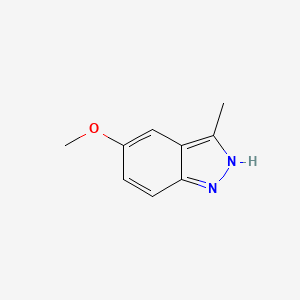
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline.
Reduction: Isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.
Alkylation: The tetrahydroisoquinoline is then alkylated with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Chiral Resolution: The racemic mixture of 1-ethyl-1,2,3,4-tetrahydroisoquinoline is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems for alkylation. The chiral resolution can be optimized using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It is investigated for its potential use in treating neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may modulate the activity of neurotransmitters such as dopamine and serotonin.
Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter degradation, thereby increasing their levels in the brain.
Receptor Binding: The compound may bind to specific receptors in the central nervous system, exerting neuroprotective effects.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-Propyl-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Uniqueness: (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of an ethyl group, which may confer distinct biological activities compared to its analogs.
- Biological Activity: The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or racemic mixtures of similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3/t11-/m0/s1 |
Clé InChI |
UDWVZWUSBKDYPY-NSHDSACASA-N |
SMILES isomérique |
CC[C@H]1C2=CC=CC=C2CCN1 |
SMILES canonique |
CCC1C2=CC=CC=C2CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


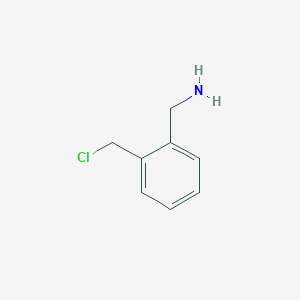
![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
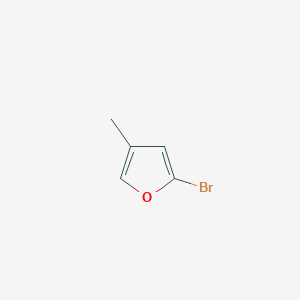

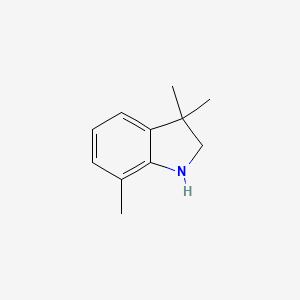
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)
![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)

